molecular formula C18H21NO2 B7444447 (3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol

(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol

Cat. No.: B7444447
M. Wt: 283.4 g/mol
InChI Key: KALXFVGHCCEFBC-KRWDZBQOSA-N
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Description

(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring substituted with a hydroxyl group at the third position and a benzyl group at the first position, which is further substituted with a phenylmethoxy group. The stereochemistry at the third position is specified as S, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of (S)-pyrrolidin-3-ol with 3-phenylmethoxybenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol: The enantiomer of the compound with R configuration at the third position.

    1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-one: A ketone derivative.

    1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-amine: An amine derivative.

Uniqueness

(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c20-17-9-10-19(13-17)12-16-7-4-8-18(11-16)21-14-15-5-2-1-3-6-15/h1-8,11,17,20H,9-10,12-14H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALXFVGHCCEFBC-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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